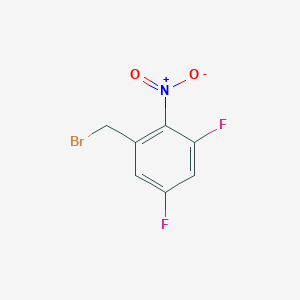
1-(bromomethyl)-3,5-difluoro-2-nitroBenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(bromomethyl)-3,5-difluoro-2-nitroBenzene” likely contains a benzene ring with bromomethyl, difluoro, and nitro substituents. The exact properties would depend on the specific arrangement of these groups on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the bromomethyl, difluoro, and nitro groups on the benzene ring. These groups would influence the electron distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the substituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Anisotropic Displacement Parameters
- Study Overview: Research by Mroz et al. (2020) explored the anisotropic displacement parameters of isomorphous compounds, including 1-(bromomethyl)-3-nitrobenzene. They employed first-principles calculations and X-ray diffraction experiments, revealing unexpected challenges in the experimental study of the bromo compound compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthesis of Radiopharmaceuticals
- Study Overview: The synthesis of radiopharmaceuticals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves intermediate steps using bromo-compounds similar to 1-(bromomethyl)-3,5-difluoro-2-nitrobenzene. Klok et al. (2006) detailed this process, including fluorination, distillation, and HPLC purification steps (Klok, Klein, Herscheid, & Windhorst, 2006).
Novel P,C,P Pincer Ligand Complex
- Study Overview: The creation of a novel functionalized P,C,P pincer ligand complex was reported by Grimm et al. (2000). They used 3,5-di(bromomethyl)nitrobenzene with di-t-butylphosphine, followed by treatment with sodium acetate, leading to an iridium hydrochloride complex. This complex's properties were examined using X-ray structure analysis, NMR spectroscopy, and density functional calculations (Grimm, Nachtigal, Mack, Kaska, & Mayer, 2000).
Organic Synthesis
- Study Overview: Guang-xin Zhai (2006) researched the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound. This study focused on the Williamson Reaction process, exploring factors like reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Regioflexible Substitution Studies
- Study Overview: Research by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene, a compound similar to this compound, showed various conversions into benzoic acids and bromobenzoic acids. This study highlighted modern organometallic methods for transforming inexpensive starting materials (Schlosser & Heiss, 2003).
Crystal Structure Analysis
- Study Overview: Jones et al. (2012) conducted X-Ray structure determinations on bromo- and bromomethyl-substituted benzenes. They analyzed structures for variations in Br···Br interactions, hydrogen bonds, and π interactions, highlighting the diversity in packing motifs despite chemical similarities (Jones, Kuś, & Dix, 2012).
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
The mode of action of 1-(bromomethyl)-3,5-difluoro-2-nitroBenzene involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile, a species that donates an electron pair to form a chemical bond . This property allows it to participate in various organic reactions, including cross-coupling reactions.
Biochemical Pathways
Therefore, its impact on biochemical pathways would likely be indirect, based on the final products of its reactions .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not readily available in the literature. As a small organic molecule, it is reasonable to assume that it could be absorbed and distributed throughout the body. The specifics would depend on factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The result of the action of this compound would depend on the context of its use. In organic synthesis, its primary role would be as a building block for more complex molecules. The specific effects at the molecular and cellular level would therefore depend on the properties of these final products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the pH, temperature, and the presence of other reactive species. Additionally, its stability could be influenced by factors such as light, heat, and the presence of oxygen .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-difluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYHZZFNSUPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258546-68-7 |
Source


|
| Record name | 3,5-Difluoro-2-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
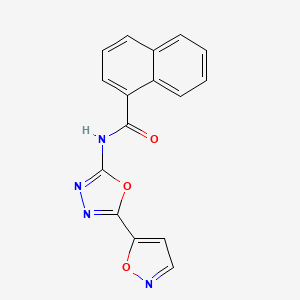
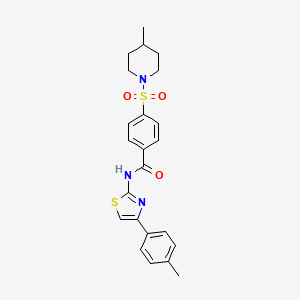
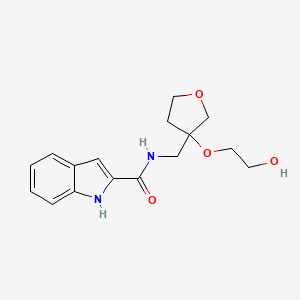
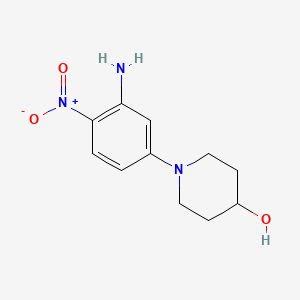
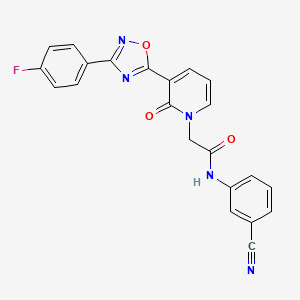

![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)
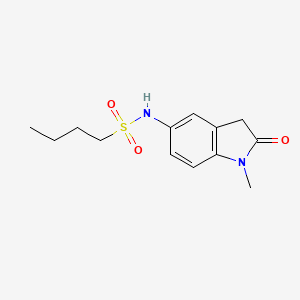
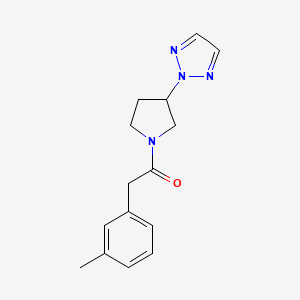
![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)
![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)